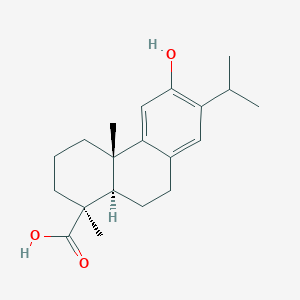
兰伯酸
描述
Lambertic acid is a compound that has been isolated from various plant sources . The IUPAC name of Lambertic acid is chlorane and its molecular formula is C20H28O3 . It is also known as (+)-lambertic acid .
Synthesis Analysis
The synthesis of Lambertic acid has been described in a study where it was transformed from (+)-podocarpic acid via a chromium complex . The synthesis started from a chiral nitroalkene .
科学研究应用
微量元素分析
兰伯酸已被用于分析化学,特别是在微量元素的测定中。陶明(2011 年)的一项研究采用微波消解技术对样品进行消解,并使用涉及朗伯比尔定律的方法测定益药中的微量元素。该技术展示了对一般科学研究的可靠性和适用性,突出了减少溶剂使用和减轻环境污染的优势 (陶明,2011)。
紫外-可见光谱应用
在另一项研究中,朗伯比尔定律被应用于紫外-可见光谱法中,用于检测尿酸浓度。由于尿酸的化学特性,该技术提供了快速且可靠的检测,突出了其在医学领域中早期检测尿酸浓度异常的潜在应用 (N. Norazmi 等,2017)。
增强癌症治疗
兰伯酸的一个重要应用是在癌症治疗中。Deoksoo Ahn 等人(2018 年)发现,当兰伯酸与 TNF 相关凋亡诱导配体 (TRAIL) 结合使用时,会增加非小细胞肺癌细胞的细胞毒性和凋亡。这项研究表明其作为治疗剂的潜力,可增强癌症治疗中 TRAIL 诱导的凋亡 (Deoksoo Ahn 等,2018)。
工程应用
兰伯特函数与兰伯酸在分析应用方面密切相关,因其在科学和工程中的实用性不断提高而受到认可。I. Kesisoglou 等人(2021 年)的一项研究强调了其在化学工程中的应用,由于其简单性和实用性,主张将其纳入工程师的标准数学工具箱 (I. Kesisoglou 等,2021)。
治疗潜力
M. Shahinozzaman 等人(2021 年)对兰伯酸进行的全面综述概述了其化学、来源、纯化和治疗潜力。该综述强调了其在减轻肥胖和过敏等各种疾病方面的潜在健康益处,以及其在针对主要信号成分的癌症治疗中的潜力 (M. Shahinozzaman 等,2021)。
属性
IUPAC Name |
(1S,4aS,10aR)-6-hydroxy-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-12(2)14-10-13-6-7-17-19(3,15(13)11-16(14)21)8-5-9-20(17,4)18(22)23/h10-12,17,21H,5-9H2,1-4H3,(H,22,23)/t17-,19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDJDNNMKHXZOQ-RLLQIKCJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCC[C@]3(C)C(=O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lambertic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



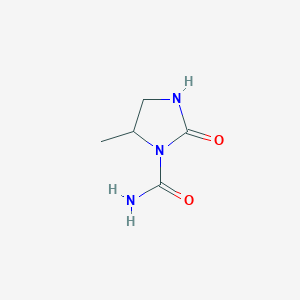

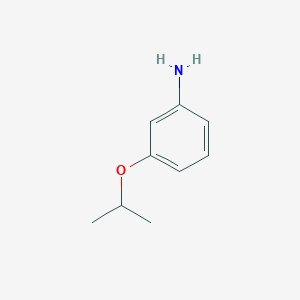

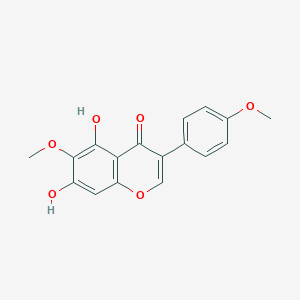
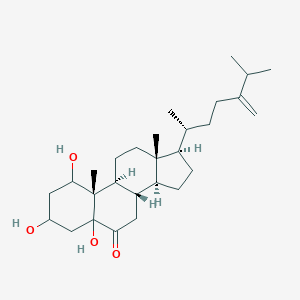

![Ethyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-7-carboxylate](/img/structure/B150251.png)
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one](/img/structure/B150252.png)



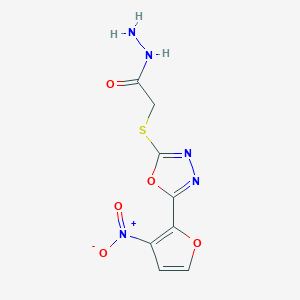
![[3-(Hydroxymethyl)-1H-indol-1-yl]acetic acid](/img/structure/B150265.png)